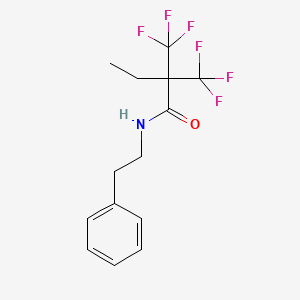
N-(2-phenylethyl)-2,2-bis(trifluoromethyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-phenylethyl)-2,2-bis(trifluoromethyl)butanamide is an organofluorine compound characterized by the presence of trifluoromethyl groups. Organofluorine compounds are known for their significant roles in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties, such as high electronegativity and hydrophobicity .
Preparation Methods
Synthetic Routes and Reaction Conditions
This process can be achieved using various reagents and catalysts to facilitate the formation of carbon-centered radical intermediates .
Industrial Production Methods
Industrial production methods for this compound often involve scalable and sustainable protocols that ensure high yield and purity. The use of readily available starting materials and efficient reaction conditions are key factors in optimizing the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2-phenylethyl)-2,2-bis(trifluoromethyl)butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the efficiency and outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
N-(2-phenylethyl)-2,2-bis(trifluoromethyl)butanamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of complex molecules and materials.
Biology: It is studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: The compound’s unique properties make it a candidate for drug development and therapeutic applications.
Industry: It is utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2-phenylethyl)-2,2-bis(trifluoromethyl)butanamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups play a significant role in modulating the compound’s reactivity and binding affinity. These interactions can lead to various biological effects, depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other organofluorine compounds with trifluoromethyl groups, such as:
- 2-Fluoroacrylfentanyl
- 2-Fluorobutyrfentanyl
- 2-Methylacetylfentanyl
- 3-Fluorofentanyl
- Furanylfentanyl
Uniqueness
N-(2-phenylethyl)-2,2-bis(trifluoromethyl)butanamide is unique due to its specific structural features and the presence of two trifluoromethyl groups.
Properties
Molecular Formula |
C14H15F6NO |
|---|---|
Molecular Weight |
327.26 g/mol |
IUPAC Name |
N-(2-phenylethyl)-2,2-bis(trifluoromethyl)butanamide |
InChI |
InChI=1S/C14H15F6NO/c1-2-12(13(15,16)17,14(18,19)20)11(22)21-9-8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,21,22) |
InChI Key |
GJEJZCZDQJNJKM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NCCC1=CC=CC=C1)(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{(2,4-dichlorophenyl)[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]methyl}-N-methylacetamide](/img/structure/B12468594.png)
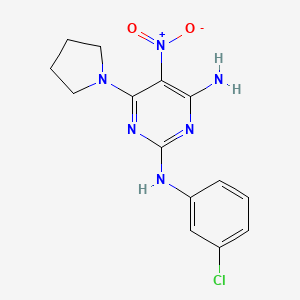
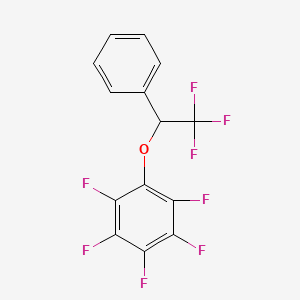
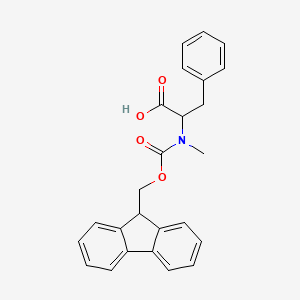
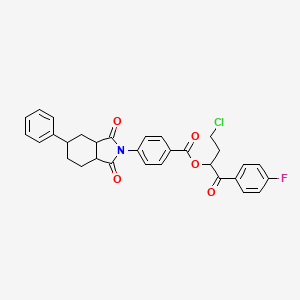
![{[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)furan-3-yl]methylidene}propanedinitrile](/img/structure/B12468639.png)
![8-nitro-11-oxo-11H-indeno[1,2-b]chromenium](/img/structure/B12468640.png)
![5,7-dihydroxy-2-(4-hydroxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one](/img/structure/B12468652.png)
![N-(6-acetyl-1,3-benzodioxol-5-yl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B12468659.png)
![4-Chloro-1-(4-fluorophenyl)-1-oxobutan-2-yl 1-{[(2-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12468666.png)
![3-(azepan-1-ylsulfonyl)-N-[2-(butan-2-ylcarbamoyl)phenyl]-4-methylbenzamide](/img/structure/B12468669.png)
![2-[(3,4-Dichlorophenyl)amino]-3,5-dinitrobenzamide](/img/structure/B12468673.png)
![3,3-Dimethyl-2-oxobutyl 2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-3-phenylpropanoate (non-preferred name)](/img/structure/B12468677.png)

